2-Methoxy-4'-nitrobenzophenone CAS number 42495-50-1
2-Methoxy-4'-nitrobenzophenone CAS number 42495-50-1
Comprehensive Technical Guide to 2-Methoxy-4'-nitrobenzophenone (CAS 42495-50-1): Synthesis, Photochemistry, and Applications
Executive Summary
As the complexity of target identification in drug discovery accelerates, the demand for highly specific, robust photoactivatable probes has grown exponentially. 2-Methoxy-4'-nitrobenzophenone (CAS 42495-50-1) is a highly versatile diaryl ketone building block utilized extensively in medicinal chemistry and chemical biology. Featuring an electron-donating ortho-methoxy group and an electron-withdrawing para-nitro group, this "push-pull" scaffold is engineered for precise photochemical activation.
Unlike traditional aliphatic cross-linkers, the benzophenone pharmacophore offers superior chemical stability in the dark, low reactivity toward water, and activation at biologically benign wavelengths (350–365 nm)[1][2]. This whitepaper details the physicochemical profiling, regioselective synthesis, and step-by-step application of 2-Methoxy-4'-nitrobenzophenone in photoaffinity labeling (PAL) workflows.
Physicochemical Profiling
Understanding the baseline characteristics of 2-Methoxy-4'-nitrobenzophenone is critical for predicting its solubility, reactivity, and behavior in biological assays. The quantitative data is summarized below[3].
| Property | Value / Description |
| Chemical Name | (2-Methoxyphenyl)-(4-nitrophenyl)methanone |
| CAS Registry Number | 42495-50-1 |
| Molecular Formula | C₁₄H₁₁NO₄ |
| Molecular Weight | 257.24 g/mol |
| Physical Appearance | Solid (typically pale yellow to off-white crystalline powder) |
| Solubility | Soluble in DMSO, DMF, Dichloromethane, and Ethyl Acetate; Insoluble in Water |
| Key Structural Features | Ortho-methoxy group (steric/electronic tuning); Para-nitro group (synthetic handle) |
Mechanistic Synthesis: Acyl Suzuki-Miyaura Cross-Coupling
Historically, benzophenones were synthesized via Friedel-Crafts acylation. However, acylation of anisole derivatives often yields a difficult-to-separate mixture of ortho and para isomers. To achieve absolute regiocontrol and high chemoselectivity, the modern standard is the palladium-catalyzed Suzuki-Miyaura cross-coupling of acyl chlorides with arylboronic acids[4].
Synthesis Logic & Pathway
By utilizing 4-nitrobenzoyl chloride and 2-methoxyphenylboronic acid, the position of the methoxy group is strictly locked at the 2-position. The catalytic cycle relies on the oxidative addition of the C(acyl)–Cl bond to a Pd(0) species, followed by base-mediated transmetalation and reductive elimination[4].
Pd-catalyzed Suzuki-Miyaura synthesis of 2-Methoxy-4'-nitrobenzophenone.
Step-by-Step Experimental Protocol
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Causality Check: This protocol is designed as a self-validating system. The strict exclusion of water prevents the competitive hydrolysis of the acyl chloride to 4-nitrobenzoic acid, while the exclusion of oxygen prevents the deactivation of the Pd(0) catalyst.
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Preparation of the Inert Atmosphere: Flame-dry a 50 mL Schlenk flask under high vacuum. Backfill with argon gas. Repeat this purge cycle three times to ensure a strictly anoxic environment.
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Reagent Loading: Under a positive flow of argon, charge the flask with 4-nitrobenzoyl chloride (1.0 equiv, 10 mmol), 2-methoxyphenylboronic acid (1.1 equiv, 11 mmol), anhydrous K₃PO₄ (2.0 equiv, 20 mmol), and Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol).
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Solvent Addition: Inject 20 mL of anhydrous, degassed Toluene. Expert Insight: K₃PO₄ is chosen over weaker bases to efficiently form the reactive boronate complex required to drive the transmetalation step forward.
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Reaction Execution: Heat the mixture to 80°C for 6 hours. Monitor the consumption of the acid chloride via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate solvent system.
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Quenching & Workup: Cool the reaction to room temperature. Quench with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash chromatography to yield pure 2-Methoxy-4'-nitrobenzophenone.
Photochemical Dynamics & Photoaffinity Labeling (PAL)
The utility of 2-Methoxy-4'-nitrobenzophenone in chemical biology stems from the unique photophysics of the benzophenone core. When incorporated into a biological probe, the benzophenone moiety acts as a highly efficient triplet photosensitizer[1].
Upon irradiation with long-wave UV light (~350–365 nm), the carbonyl oxygen undergoes an n-π* transition to a singlet excited state (S1). This state undergoes rapid, nearly quantitative intersystem crossing (ISC) to a reactive triplet diradical state (T1)[1][2]. The T1 state acts as an alkoxy radical, preferentially abstracting a hydrogen atom from the nearest C-H bond of a target protein, resulting in a stable covalent cross-link[1].
Photochemical activation and cross-linking mechanism of the benzophenone core.
Substituent Causality
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The 4'-Nitro Group: Serves as a versatile synthetic handle. It can be easily reduced to an aniline (e.g., via Pd/C and H₂) post-synthesis, allowing for the subsequent attachment of fluorophores or biotin tags via amide coupling.
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The 2-Methoxy Group: Induces steric hindrance that forces the aromatic rings out of coplanarity. This rotational isomerism subtly alters the energy gap between the S1 and T1 states, optimizing the triplet lifetime and minimizing non-specific background labeling.
Experimental Workflow: Photoaffinity Cross-Linking Assay
To deploy a probe derived from 2-Methoxy-4'-nitrobenzophenone in a target identification assay, follow this validated workflow:
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Equilibrium Binding: Incubate the target protein (e.g., 1 µM) with the benzophenone-probe (e.g., 5-10 µM) in a physiological buffer (e.g., PBS, pH 7.4) for 30 minutes at 4°C or room temperature. Causality: This ensures the probe reaches thermodynamic equilibrium with the target's binding pocket before the irreversible cross-linking event occurs.
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Photochemical Activation: Transfer the sample to a shallow, UV-transparent multi-well plate. Irradiate the sample on ice using a 365 nm UV lamp (typically 100 W) at a distance of 5 cm for 15 minutes. Causality: The 365 nm wavelength is specifically chosen because it selectively excites the benzophenone n-π transition without causing the severe oxidative damage to aromatic amino acids (tryptophan/tyrosine) that occurs with <300 nm light used for aryl azides[1][2].*
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Quenching & Lysis: Remove the sample from the UV source. Add standard Laemmli buffer containing β-mercaptoethanol and boil for 5 minutes to denature the proteins and quench any residual reactive species.
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Detection: Resolve the cross-linked protein-probe complex via SDS-PAGE. Depending on the tag attached to the original 4'-nitro position (e.g., biotin), detect the labeled target via Western Blot using Streptavidin-HRP.
References
- 2-METHOXY-4'-NITROBENZOPHENONE | 42495-50-1 ChemicalBook URL
- National Institutes of Health (NIH)
- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides ACS Publications URL
- Recent Advances in Target Characterization and Identification by Photoaffinity Probes MDPI URL
